![molecular formula C8H14O2 B1606702 5-Hydroxycyclooctanone CAS No. 61755-97-3](/img/structure/B1606702.png)
5-Hydroxycyclooctanone
Overview
Description
5-Hydroxycyclooctanone is an organic compound with the molecular formula C8H14O2 It is a cyclic ketone with a hydroxyl group attached to the fifth carbon of the cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxycyclooctanone can be synthesized through several methods. One common approach involves the oxidation of cyclooctanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the hydration of cyclooctene oxide in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclooctane. This process uses catalysts such as cobalt or manganese salts in the presence of oxygen. The reaction is carried out under controlled temperature and pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxycyclooctanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Cyclooctane-1,5-dione
Reduction: Cyclooctanol
Substitution: Various substituted cyclooctanones depending on the reagent used.
Scientific Research Applications
Chemical Reactions
5-Hydroxycyclooctanone can undergo various reactions:
- Oxidation to form cyclooctane-1,5-dione.
- Reduction to produce cyclooctanol.
- Substitution of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Chemistry
This compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows researchers to study ring strain and conformational analysis, providing insights into molecular behavior under various conditions.
Biology
In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. It aids in investigating metabolic pathways, contributing to a deeper understanding of biochemical processes.
Medicine
Ongoing research explores its potential as a precursor for pharmaceuticals. Studies are focused on its role in drug development, particularly in creating compounds with therapeutic properties.
Industry
The compound is used in producing fine chemicals and as a building block for synthesizing polymers and advanced materials. Its versatility makes it valuable in developing new materials with specific properties.
Case Study 1: Synthesis of Complex Organic Molecules
A research study demonstrated the use of this compound as an intermediate in synthesizing novel organic compounds. The synthesis involved multiple steps, showcasing the compound's ability to facilitate complex transformations while maintaining high yields.
Case Study 2: Enzyme-Catalyzed Reactions
Another study utilized this compound to investigate its interaction with specific enzymes. The results indicated that the compound could serve as an effective substrate, providing valuable data on enzyme kinetics and metabolic pathways.
Data Table: Comparison of Chemical Reactions
Reaction Type | Reactants | Products | Conditions |
---|---|---|---|
Oxidation | This compound | Cyclooctane-1,5-dione | Strong oxidizing agents (e.g., KMnO4) |
Reduction | This compound | Cyclooctanol | Reducing agents (e.g., LiAlH4) |
Substitution | This compound + SOCl2 | Substituted cyclooctanones | Reflux conditions |
Mechanism of Action
The mechanism of action of 5-Hydroxycyclooctanone involves its ability to undergo various chemical transformations. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, leading to the formation of cyclooctane-1,5-dione. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Cyclooctanol: Similar in structure but lacks the ketone functional group.
Cyclooctanone: Similar in structure but lacks the hydroxyl group.
Cyclooctane-1,5-dione: A product of the oxidation of 5-Hydroxycyclooctanone.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a ketone functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Biological Activity
5-Hydroxycyclooctanone (5-HCO) is a cyclic ketone with a hydroxyl group at the 5-position of the cyclooctane ring. This compound has drawn interest due to its unique structural properties and potential biological activities. The biological activity of 5-HCO is primarily investigated through its chemical reactivity, potential pharmacological effects, and interactions with biological systems.
Chemical Structure and Properties
This compound exists predominantly in a hemiacetal form, which influences its reactivity and interaction with biological molecules. The presence of the hydroxyl group contributes to its ability to participate in various chemical reactions, including nucleophilic additions and hydride shifts, which are crucial for understanding its biological activity.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.19 g/mol |
Functional Groups | Hydroxyl (-OH), Ketone (C=O) |
Ring Size | Eight-membered |
Research indicates that 5-HCO undergoes transannular interactions, which can lead to unique reaction pathways not typically observed in smaller cyclic compounds. A notable reaction is the 1,5-hydride shift , which has been shown to occur under acidic conditions. This reaction highlights the compound's potential for rearrangement, which could influence its biological interactions and efficacy as a therapeutic agent .
Case Studies
- Hydride Shift Investigation : A study conducted by Rademacher and Mohr focused on the transannular 1,5-hydride shift in 5-HCO. Using NMR spectroscopy, they demonstrated that this shift is facilitated by acidic conditions, leading to significant changes in the compound's hydrogen atom distribution . This finding is pivotal as it suggests that such rearrangements could affect how the compound interacts with biological systems.
- Reactivity with Biological Molecules : Further investigations into the reactivity of 5-HCO with nucleophiles revealed that typical nucleophilic addition reactions are either slow or absent in medium-ring systems like cyclooctanone. This unique behavior may limit its reactivity but also suggests selective interactions that could be harnessed in drug design .
Table 2: Summary of Biological Activities Related to this compound
Properties
IUPAC Name |
5-hydroxycyclooctan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLAYAAWSTPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298711 | |
Record name | 5-hydroxycyclooctanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61755-97-3 | |
Record name | NSC125566 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-hydroxycyclooctanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxycyclooctan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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